

SGC-AAK1-1: A Comparative Guide to Confirming On-Target Effects

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Compound of Interest		
Compound Name:	Sgc-aak1-1N	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC-AAK1-1, a potent and selective chemical probe for Adaptor-Associated Kinase 1 (AAK1), with other alternatives. It includes supporting experimental data and detailed protocols to aid researchers in confirming its ontarget effects.

SGC-AAK1-1 is a valuable tool for studying the biological functions of AAK1, a serine/threonine kinase involved in crucial cellular processes like clathrin-mediated endocytosis, Wnt signaling, and Notch signaling.[1][2] Its high potency and well-characterized selectivity profile make it a superior choice over many other kinase inhibitors for specifically investigating the downstream consequences of AAK1 inhibition.

On-Target Potency and Cellular Activity

SGC-AAK1-1 demonstrates high potency against AAK1 in biochemical assays and effectively engages the target in cellular contexts.[3][4][5] A closely related but inactive compound, **SGC-AAK1-1N**, is available as a negative control to distinguish on-target from off-target effects.[1][3]



Compound	Target	Ki (nM)	IC50 (nM)	Cellular IC50 (NanoBRET, nM)
SGC-AAK1-1	AAK1	9.1[1], 9[4][5]	270[4][5]	230[1]
BMP2K	17[1]	1500[1]		
SGC-AAK1-1N	AAK1	>10,000	>10,000	

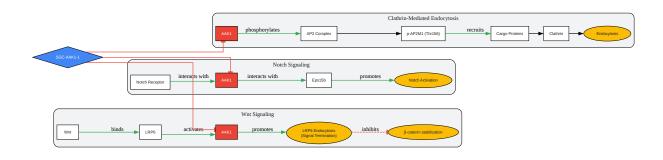
Table 1: Biochemical and Cellular Potency of SGC-AAK1-1 and its Negative Control.

One of the key functions of AAK1 is the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP2) complex at threonine 156 (Thr156), a critical step in clathrin-mediated endocytosis.[6] [7] SGC-AAK1-1 has been shown to effectively inhibit this phosphorylation event in cells.[3][4] [8]

AAK1 Signaling Pathways

AAK1 plays a significant role in multiple signaling pathways. Its inhibition by SGC-AAK1-1 can be used to probe these pathways.





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Figure 1: AAK1 Signaling Pathways and the inhibitory effect of SGC-AAK1-1.

Comparative Selectivity Profile

A critical aspect of a chemical probe is its selectivity. SGC-AAK1-1 has been profiled against a large panel of kinases and shows high selectivity.



Compound	Primary Target(s)	Off-Targets (KD < 1μM)	Screening Method
SGC-AAK1-1	AAK1, BMP2K	RIOK1 (72 nM), RIOK3 (290 nM), PIP5K1C (260 nM), CDKL1 (880 nM), MYLK2 (960 nM)[1][8]	KINOMEscan (403 kinases)[9]
LX9211 (BMS- 986176)	AAK1	Information not readily available in public domain	Proprietary
Baricitinib	JAK1, JAK2	AAK1, BMP2K, GAK, STK16[6][10]	Various

Table 2: Comparative Selectivity of AAK1 Inhibitors.

Experimental Protocols

To assist researchers in independently verifying the on-target effects of SGC-AAK1-1, detailed protocols for key experiments are provided below.

TR-FRET Binding Assay for AAK1

This assay measures the binding affinity of the inhibitor to the target kinase.

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the displacement of a fluorescent tracer from the ATP binding pocket of the kinase by a competitive inhibitor.
- Materials:
 - Recombinant AAK1 kinase
 - LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher)
 - GSK-kinetin-488 tracer (Thermo Fisher)



- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- SGC-AAK1-1 and control compounds
- Procedure:
 - Prepare a serial dilution of SGC-AAK1-1.
 - In a 384-well plate, add AAK1 kinase and the Eu-anti-GST antibody.
 - Add the serially diluted SGC-AAK1-1 or DMSO vehicle control.
 - Add the GSK-kinetin-488 tracer.
 - Incubate for 1 hour at room temperature.
 - Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm and
 665 nm with excitation at 340 nm.
 - Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀.

NanoBRET Cellular Target Engagement Assay

This assay confirms that the inhibitor can enter cells and bind to its target.[3]

- Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the engagement of an inhibitor with a NanoLuc® luciferase-tagged kinase in live cells.
- Materials:
 - HEK293T cells
 - Plasmid encoding AAK1-NanoLuc® fusion protein
 - NanoBRET™ Tracer K-10 (Promega)
 - NanoBRET™ Nano-Glo® Substrate (Promega)
 - Opti-MEM™ I Reduced Serum Medium (Thermo Fisher)



- SGC-AAK1-1 and control compounds
- Procedure:
 - Transfect HEK293T cells with the AAK1-NanoLuc® plasmid.
 - 24 hours post-transfection, seed the cells into a 96-well plate.
 - Prepare a serial dilution of SGC-AAK1-1.
 - Add the NanoBRET™ Tracer K-10 to the cells, followed by the serially diluted SGC-AAK1 1.
 - Incubate for 2 hours at 37°C in a CO₂ incubator.
 - Add the Nano-Glo® Substrate.
 - Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
 - Calculate the BRET ratio and plot against inhibitor concentration to determine the cellular IC₅₀.

Western Blot for Phospho-AP2M1 (Thr156)

This assay provides direct evidence of the inhibition of AAK1 kinase activity in cells.[3]

- Principle: Western blotting is used to detect the levels of phosphorylated AP2M1 (the substrate of AAK1) in cell lysates after treatment with the inhibitor.
- Materials:
 - HT1080 or HEK293T cells
 - SGC-AAK1-1, SGC-AAK1-1N (negative control), and DMSO
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

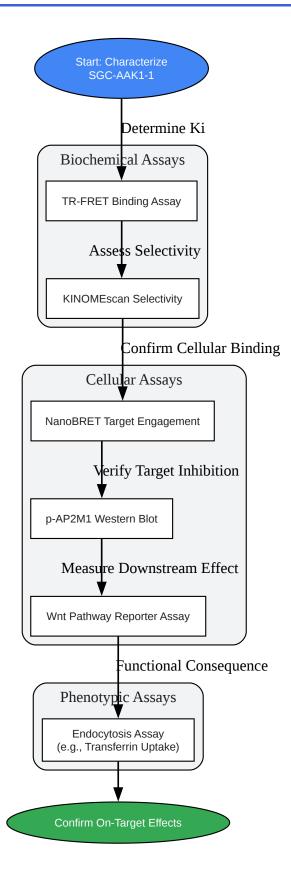


- Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 or a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Treat cells with various concentrations of SGC-AAK1-1, SGC-AAK1-1N, or DMSO for 1-2 hours.
- Lyse the cells and determine protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Quantify band intensities to determine the ratio of phosphorylated to total protein.





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Figure 2: Experimental workflow for confirming on-target effects of SGC-AAK1-1.



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